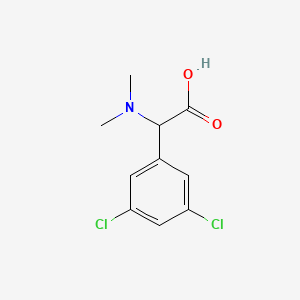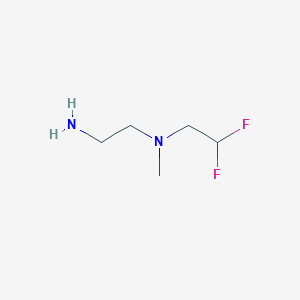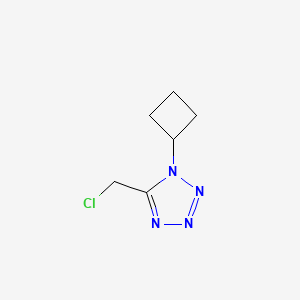
5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, also known as CCT, is an organic compound with a cyclobutyl ring structure. It is a derivative of 1,2,3,4-tetrazole, which is a five-membered nitrogen-containing heterocyclic compound. CCT is a useful synthetic intermediate for the synthesis of various organic compounds, and it has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
In a study on tetrazole derivatives, the crystal structure of related compounds was analyzed using X-ray crystallography. These compounds are structurally similar to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole and provide insights into molecular docking studies and interactions with enzymes like cyclooxygenase-2, hinting at potential pharmaceutical applications (Al-Hourani et al., 2015).
2. Synthetic Methods and Functionalization
Research on the synthesis and functionalization of 5-substituted tetrazoles, closely related to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, discusses their applications in organic and medicinal chemistry. This includes their use as intermediates in synthesizing other heterocycles and activators in oligonucleotide synthesis. In medicinal chemistry, they are crucial as bioisosteres of carboxylic acids (Roh, Vávrová, & Hrabálek, 2012).
3. Medicinal Chemistry and Drug Design
The role of 5-substituted 1H-tetrazoles in medicinal chemistry, which includes 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, is significant. They are used as non-classical bioisosteres of carboxylic acids with similar acidities but improved lipophilicities and metabolic resistance, impacting pharmacokinetics, pharmacodynamics, and metabolism of drugs (Mittal & Awasthi, 2019).
4. Potential in Photophysical and Electrochemical Applications
A study on iridium complexes with tetrazolate ligands, similar to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, highlights their potential in photophysical and electrochemical applications. These complexes demonstrate diverse redox and emission properties, suggesting their utility in organic light-emitting devices and biological labeling (Stagni et al., 2008).
5. Applications in Energetic Materials
Research in the field of high-energetic materials has explored the potential of tetrazoles, like 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, in creating environmentally benign replacements for toxic materials. Their high nitrogen content and heats of formation make them suitable for applications in explosives and propellants (Joo & Shreeve, 2010).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-cyclobutyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c7-4-6-8-9-10-11(6)5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDHAGNSMWGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



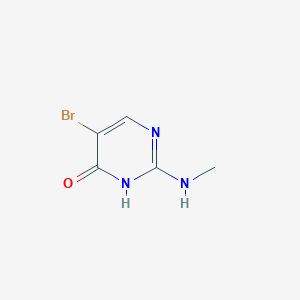
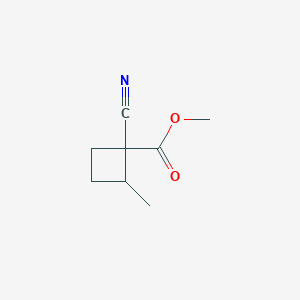
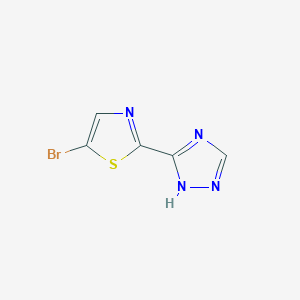
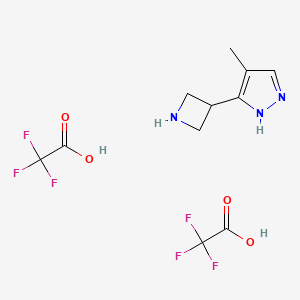
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
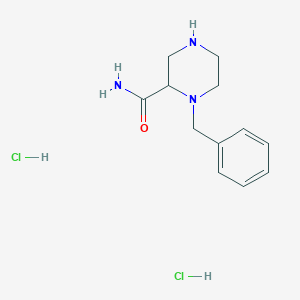
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
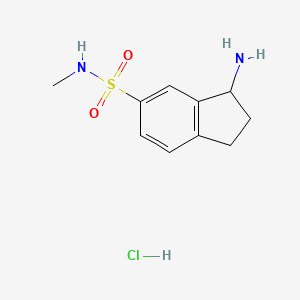
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)

